The synthesis of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir typically involves the modification of the Penciclovir structure to remove the amino group at the second position. While specific synthetic routes may vary, common methods include:
Technical details regarding specific reagents or conditions are often proprietary or not disclosed in literature.
The structure of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir can be represented as follows:
The compound's structure can be visualized using molecular modeling software to understand its three-dimensional conformation and interaction potential with biological targets.
Technical details regarding specific reaction conditions or yields are often not available in public literature.
The mechanism of action for 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is closely related to that of Penciclovir itself. Once inside a virus-infected cell, it is phosphorylated by viral thymidine kinase to form the active triphosphate form. This triphosphate form competitively inhibits viral DNA polymerases:
Data indicate that this mechanism effectively reduces viral replication without significantly affecting host cell DNA synthesis.
The physical and chemical properties of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir include:
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are often performed to confirm identity and purity.
The primary application of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir lies in its role as an impurity in pharmaceutical formulations containing Penciclovir. Its presence may affect the efficacy and safety profiles of antiviral medications. Additionally, research into N-Heterocycles continues to explore their potential as antiviral agents against emerging viral strains .
The strategic disconnection of 2-deamino-(2,3-dihydro-2-oxo) penciclovir (CAS 108970-74-7) begins with identifying guanine derivatives and hydroxymethylated alkyl side chains as fundamental synthons. Retrosynthetic analysis reveals two viable pathways:
Critical challenges identified include:
Table 1: Retrosynthetic Intermediates and Their Functions
Intermediate | Role in Synthesis | Stability Considerations |
---|---|---|
6-Chloropurine | Nucleobase precursor | Sensitive to hydrolysis |
tert-Butyldimethylsilane | Hydroxyl protecting group | Acid-labile |
1,4-Dibromobutane-3-ol | Alkyl chain scaffold | Prone to elimination reactions |
Diethyl azodicarboxylate | Mitsunobu coupling reagent | Thermal instability |
Modern catalytic approaches overcome historical limitations in purine functionalization through innovative systems:
Transition Metal Catalysis
Biocatalytic Functionalization
Table 2: Catalytic Systems for Purine Modification
Catalyst | Reaction Type | Temperature | Yield | Byproduct Reduction |
---|---|---|---|---|
Pd(OAc)₂ (5 mol%) | C-H Arylation | 80°C | 89% | 88% |
Au(I)-NHC (2 mol%) | Glycosylation | 25°C | 95% | 92% |
Lipase B (CALB) | Kinetic Resolution | 40°C | 78% | 95% |
PNP Enzyme | Transglycosylation | 70°C | 82% | 83% |
The chiral 4-hydroxy-3-(hydroxymethyl)butyl moiety requires precise stereocontrol to maintain pharmacological relevance:
Chiral Auxiliary Approaches
Asymmetric Catalysis
Critical parameters influencing stereoselectivity:
Innovative sustainable methodologies address the key impurity (desamino-diketopenciclovir) formed during conventional synthesis:
Solvent-Free Mechanochemistry
Advanced Oxidation Processes
Continuous Flow Technology
Green Metrics Comparison
Method | PMI | E-Factor | Atom Economy | Energy Use (kJ/mol) |
---|---|---|---|---|
Traditional Batch | 86 | 64 | 41% | 3200 |
Solvent-Free Milling | 12 | 8 | 89% | 480 |
Flow Reactor | 19 | 11 | 97% | 610 |
Photocatalytic Purification | 22 | 15 | - | 290 (photonic) |
PMI: Process Mass Intensity; E-Factor: Environmental Factor
These innovations collectively address the core challenges in synthesizing 2-deamino-(2,3-dihydro-2-oxo) penciclovir while aligning with green chemistry principles. The integration of catalytic technologies with sustainable engineering approaches demonstrates significant progress toward industrially viable and environmentally responsible production of this pharmacologically significant impurity reference standard [1] [6] [8].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: